![molecular formula C18H15N3O3S2 B2878196 (Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887201-76-5](/img/structure/B2878196.png)
(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
“(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that is related to a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . These compounds have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . They have been screened for in vitro antibacterial activities against various bacteria .
Synthesis Analysis
The synthesis of similar compounds starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The structure of synthesized derivatives of similar compounds was examined using FTIR, 1H, 13C-NMR and HRMS techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3296 (N–H str.), 3113 (C–H str., triazole ring), 2984 (C–H str., aliphatic), 1654 (C=O sym. str., amide), 1539, 1450 (C=C str., aromatic ring), cm −1 .Scientific Research Applications
Antimicrobial Agent Development
The compound’s structure, which includes a 1,2,3-triazole moiety, is significant in the development of new antimicrobial agents. This is due to the triazole ring’s stability against metabolic degradation and its ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, enhancing biocompatibility . The compound has shown moderate to excellent activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae .
Antibacterial Applications
In the realm of antibacterial research, the compound’s derivatives have been synthesized and tested for in vitro antibacterial activities. They have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, such as S. aureus, B. subtilis, E. coli, and K. pneumoniae . This highlights its potential as a lead compound in the development of new antibacterial drugs.
Anticancer Research
The benzothiazole and benzoxazole moieties present in the compound are known for their anticancer properties . These features make the compound a valuable entity in anticancer research, where it can be used to design and synthesize new drugs with potential anticancer activities.
Enzyme Inhibition Studies
Compounds with a triazole nucleus, such as the one , have been identified to possess enzyme inhibitory activities. This includes inhibition of enzymes like α-glycosidase, which is significant in anti-diabetic research, and acetylcholinesterase, which is relevant in the study of neurodegenerative diseases .
Antioxidant Properties
The compound’s structure allows for the exploration of its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. The triazole derivatives of the compound could potentially serve as antioxidants, providing a protective effect against oxidative damage .
Antiviral and Antiparasitic Research
The triazole core of the compound is also important in the synthesis of antiviral and antiparasitic agents. Its ability to form stable structures that can interact with biological targets makes it a candidate for the development of drugs against viral and parasitic infections .
Supramolecular Chemistry
The compound’s ability to engage in multiple types of non-covalent interactions makes it an interesting candidate for applications in supramolecular chemistry. This field involves the design and synthesis of complex structures with specific functions, and the compound’s versatile binding capabilities can be harnessed in this area .
Organic Synthesis and Medicinal Chemistry
Lastly, the compound plays a role in organic synthesis and medicinal chemistry. Its stability and reactivity make it suitable for use in various synthetic pathways, leading to the development of new compounds with potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-3-10-21-15-9-8-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-12(2)5-7-13/h1,4-9,11H,10H2,2H3,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMKZZVJAVCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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